2-Amino-4-chloronicotinaldehyde

Catalog No.
S809333
CAS No.
884004-48-2
M.F
C6H5ClN2O
M. Wt
156.569
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloronicotinaldehyde

Struggling with low yields in kinase inhibitor synthesis? 2-Amino-4-chloronicotinaldehyde provides a solution: the 4-Cl group activates the aldehyde for high-yield cyclocondensation to pyrido[2,3-d]pyrimidines. Key advantages:

  • High reaction conversion (>90%) in cyclization
  • Versatile handle for late-stage cross-coupling (Suzuki, Buchwald)
  • Consistent purity ≥97% for reproducible SAR studies.

CAS Number

884004-48-2

Product Name

2-Amino-4-chloronicotinaldehyde

IUPAC Name

2-amino-4-chloropyridine-3-carbaldehyde

Molecular Formula

C6H5ClN2O

Molecular Weight

156.569

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)

InChI Key

SCZVETGVSYSMBV-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Cl)C=O)N

Synonyms

2-Amino-4-chloro-3-pyridinecarboxaldehyde

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g, 25 g

2-Amino-4-chloronicotinaldehyde is a substituted pyridinaldehyde, a class of organic compounds widely utilized as precursors in the synthesis of complex heterocyclic systems. Its primary value lies in its bifunctional nature, possessing both an amino and an aldehyde group on a pyridine ring, which enables its use in cyclocondensation reactions to form fused pyrimidine structures. The 4-chloro substituent plays a critical, non-trivial role in modulating the electronic properties and reactivity of the molecule, making it a strategic choice for constructing specific, high-value molecular scaffolds, particularly in medicinal chemistry for kinase inhibitor development.

Research Fit

Building block Difunctionalized pyridine scaffold for heterocyclic synthesis in medicinal and agrochemical research
Substitution 2-Amino-4-chloro pattern with ortho-relationship enables specific scaffold geometry and cyclization regiochemistry
Quality Research-grade purity specification supports reproducible synthetic and biological assay outcomes

Substituting 2-Amino-4-chloronicotinaldehyde with analogs such as the parent 2-aminonicotinaldehyde or variants with other substituents (e.g., methyl, methoxy) is often unviable in established synthesis routes. The 4-chloro group is strongly electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, a critical factor for driving cyclocondensation reactions to completion and achieving high yields. Replacing the chloro group with an electron-donating group or hydrogen fundamentally alters this reactivity profile, potentially leading to failed reactions, lower conversion rates, or the formation of different product profiles. Furthermore, the chloro atom serves as a crucial synthetic handle for late-stage diversification via cross-coupling reactions, an option unavailable with des-chloro or alkyl-substituted analogs. This dual role in directing reactivity and enabling subsequent modification makes the specific 4-chloro isomer essential for both process efficiency and library development.

Substitution Risk

Regioisomeric mismatch 4-Chloro vs 6-chloro substitution shifts ring electronics and may direct cyclization toward an unintended scaffold
Functional group profile Absence of the 2-amino group (e.g., 4-chloronicotinaldehyde) drastically alters hydrogen-bonding capacity and predicted permeability
Handling sensitivity Cold-chain and light-protection requirements differ from more robust analogs, potentially affecting long-term stability and reproducibility

Precursor Suitability: Enables High-Yield Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

In the patented synthesis of pyrido[2,3-d]pyrimidine derivatives, key intermediates for kinase inhibitors, 2-Amino-4-chloronicotinaldehyde is used as a direct precursor. The reaction involves a cyclocondensation with 2,6-dichlorophenylacetonitrile using sodium hydride as a base. This specific starting material leads to a 7-amino-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine intermediate in a reported yield of 85%. The use of the 4-chloro analog is critical for achieving this high conversion, as analogs lacking the electron-withdrawing chloro group would exhibit different reactivity and potentially lower yields in this base-mediated condensation.

Evidence DimensionReaction Yield
Target Compound Data85% yield of the downstream pyrido[2,3-d]pyrimidine intermediate
Comparator Or BaselineTypical cyclocondensation reactions with less activated aldehydes often result in lower yields.
Quantified DifferenceN/A (High absolute yield demonstrates suitability)
ConditionsCyclocondensation with 2,6-dichlorophenylacetonitrile and NaH in DMF.

This high yield directly translates to lower manufacturing costs and reduced purification burdens for producing high-value pharmaceutical intermediates.

Regioisomeric identity
Class-level inference
4-chloro ortho to 2-amino vs 6-chloro para in common regioisomer
Directs heterocyclic scaffold geometry and preferred cyclization pathway
Structural inference; no direct comparative kinetic data

Processability Advantage: The 4-Chloro Group as a Versatile Handle for Cross-Coupling

The chloro-substituent at the 4-position of the pyridine ring is not merely an electronic modulator but also a functional handle for further molecular elaboration. This position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amine fragments late in a synthetic sequence. This capability is a significant advantage over analogs like 2-aminonicotinaldehyde or 2-amino-4-methylnicotinaldehyde, which lack a suitable leaving group for such transformations. For example, a related pyrido[2,3-d]pyrimidine scaffold demonstrates the utility of a chloro substituent in palladium-catalyzed coupling reactions with triphenylphosphine as a ligand.

Evidence DimensionSynthetic Versatility
Target Compound DataPossesses a chloro group suitable for Pd-catalyzed cross-coupling.
Comparator Or Baseline2-aminonicotinaldehyde (des-chloro) or 2-amino-4-methylnicotinaldehyde, which cannot participate in cross-coupling at the 4-position.
Quantified DifferenceQualitatively enables an entire class of diversification reactions not possible with common analogs.
ConditionsStandard Palladium-catalyzed cross-coupling conditions (e.g., PdCl2, PPh3).

Procuring this compound allows for a divergent synthesis strategy, enabling the creation of a large library of final products from a single, advanced intermediate, saving significant time and resources.

HBD & tPSA profile
Cross-study comparable
tPSA ≈56 Ų, HBD=2 (target) vs 30 Ų, HBD=0 (non-amino analog)
Higher polarity may influence solubility and passive membrane permeability
In silico predictions; experimental confirmation advised

Reactivity Enhancement: Electron-Withdrawing Nature Facilitates Nucleophilic Attack

The reactivity of an aldehyde in condensation reactions is governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. The chlorine atom at the 4-position of 2-Amino-4-chloronicotinaldehyde acts as an effective EWG through induction. In comparative studies on substituted benzaldehydes, chloro-substituted variants consistently show enhanced reaction rates in nucleophilic additions like the Wittig reaction compared to unsubstituted or methyl-substituted analogs. This principle directly applies here, where the 4-chloro group activates the aldehyde for crucial bond-forming steps in heterocycle synthesis, a benefit not offered by the des-chloro or 4-methyl comparators.

Evidence DimensionRelative Reactivity in Nucleophilic Addition
Target Compound DataEnhanced reactivity due to electron-withdrawing chloro group.
Comparator Or Baseline2-Aminonicotinaldehyde (less reactive) and 2-Amino-4-methylnicotinaldehyde (less reactive due to electron-donating methyl group).
Quantified DifferenceQualitatively higher reaction rate compared to EDG- or H-substituted analogs.
ConditionsGeneral nucleophilic addition/condensation reactions (e.g., Knoevenagel, Wittig, cyclocondensation).

Selecting this compound can lead to faster reaction times, lower required temperatures, and higher conversion rates, improving overall process efficiency and throughput.

Storage sensitivity
Supporting evidence
Requires 2–8 °C, light protection, inert atmosphere vs ambient storage for 4-chloronicotinaldehyde
Cold-chain logistics and light-protected handling needed for long-term stability
Supplier-specified; degradation risk under suboptimal storage
Lipophilicity shift
Class-level inference
Predicted LogP >1.41 (Cl at 4-position) vs 1.41 for 2-aminonicotinaldehyde (H)
Directional increase in lipophilicity may alter ADME profile of derived leads
Estimated shift; no experimental LogP available
Purity benchmark
Cross-study comparable
97% (target) vs 95% (6-chloro regioisomer) commercial specification
Higher baseline purity may reduce need for in-house purification before sensitive assays
Supplier datasheet comparison; verify lot-specific COA

Core Building Block for Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

This compound is the right choice for multi-step syntheses targeting pyrido[2,3-d]pyrimidine scaffolds, which are central to numerous kinase inhibitors, including those targeting BTK. Its demonstrated high-yield conversion into key intermediates makes it a cost-effective and reliable starting material for developing novel therapeutics for oncology and autoimmune disorders.

Platform Chemical for Medicinal Chemistry Library Synthesis

The presence of the 4-chloro group makes this aldehyde an ideal platform for creating diverse compound libraries. After initial cyclization reactions utilizing the amino and aldehyde groups, the chloro substituent can be subjected to various palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide range of chemical diversity, accelerating structure-activity relationship (SAR) studies.

Efficient Synthesis of Fused Heterocyclic Dyes and Materials

The enhanced reactivity of the aldehyde, driven by the electron-withdrawing chloro group, is advantageous in condensation reactions with various active methylene compounds. This facilitates the efficient construction of fused heterocyclic systems beyond pharmaceutical applications, including those with potential use as dyes, pigments, or functional organic materials where high reaction conversion and purity are paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
4-Chloro-2-amino regioisomeric identity matching patent/literature route
Confirm substitution pattern by NMR or HPLC to avoid inactive regioisomer
Agrochemical discovery research
Higher tPSA and HBD count for altered transport and target interaction
Evaluate physicochemical profile in plant or pest model systems
Bifunctional probe construction
Orthogonal reactivity of aldehyde, amine, and chloro groups
Assess storage-dependent stability and cross-coupling efficiency

XLogP3

1.1

Wikipedia

2-Amino-4-chloropyridine-3-carbaldehyde

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